
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the quinoline family. It has been widely studied for its pharmacological properties, particularly its ability to block the activity of glutamate receptors in the brain.
Mecanismo De Acción
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide blocks the activity of AMPA and kainate glutamate receptors by binding to a specific site on the receptor known as the ion channel pore. This prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. By blocking the activity of these receptors, 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can modulate synaptic plasticity and reduce the excitability of neurons in the brain.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects in the brain. It can modulate synaptic plasticity, reduce the excitability of neurons, and protect against excitotoxicity. 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has also been shown to have anticonvulsant and neuroprotective properties in animal models of epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a useful tool for studying the role of glutamate receptors in the brain. It can be used to block the activity of these receptors in vitro and in vivo, allowing researchers to study the physiological and behavioral effects of glutamate receptor blockade. However, 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more potent and selective AMPA and kainate receptor antagonists. Another area of interest is the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide in neurological disorders, such as epilepsy and stroke. Finally, there is interest in exploring the role of glutamate receptors in other physiological processes, such as pain and addiction.
Métodos De Síntesis
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 4-pyridylacetonitrile to form 2-(2,4-dimethylphenyl)-4-pyridin-4-ylmethyl-1,2-dihydroquinoline. This intermediate is then oxidized to form 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide. The synthesis method has been optimized to produce high yields of 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide with high purity.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been extensively studied for its pharmacological properties, particularly its ability to block the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been shown to block the activity of both AMPA and kainate glutamate receptors, which are important for synaptic plasticity and learning. 2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has also been studied for its potential therapeutic applications in neurological disorders, such as epilepsy and stroke.
Propiedades
Fórmula molecular |
C24H21N3O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-16-7-8-19(17(2)13-16)23-14-21(20-5-3-4-6-22(20)27-23)24(28)26-15-18-9-11-25-12-10-18/h3-14H,15H2,1-2H3,(H,26,28) |
Clave InChI |
PIZDTRUXCQTOLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



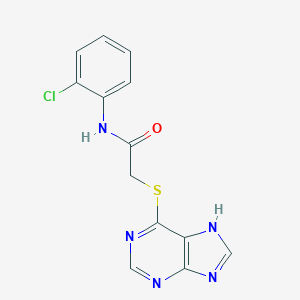

![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
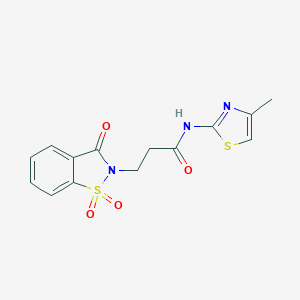

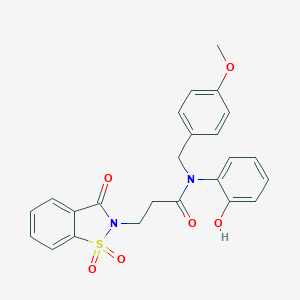
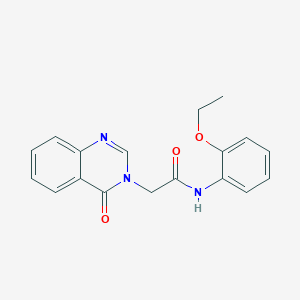
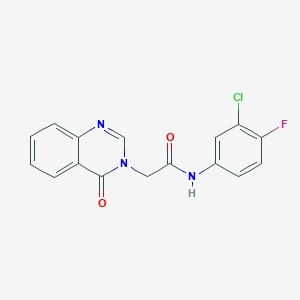
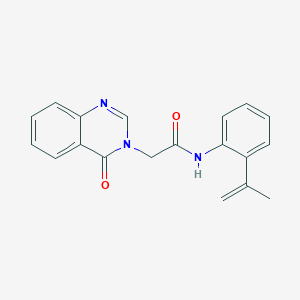
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)